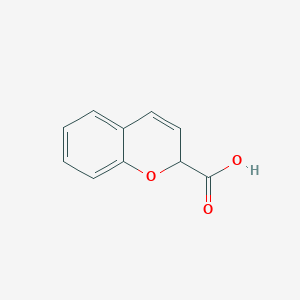

Benzopyran carboxylic acid

Description

The Benzopyran Scaffold: A Privileged Structure in Bioactive Compounds

The benzopyran ring system, consisting of a benzene (B151609) ring fused to a pyran ring, is a structural cornerstone found in a plethora of natural and synthetic compounds with significant biological activities. ijbpas.comresearchgate.netchemrxiv.org Its prevalence in medicinally important molecules has led to its designation as a "privileged scaffold" in drug discovery. nih.govmdpi.com This framework is inherent to a wide array of natural products, including flavonoids, tocopherols (B72186) (Vitamin E), and coumarins, which exhibit diverse physiological effects. ijbpas.comresearchgate.net

The versatility of the benzopyran scaffold allows it to interact with a vast range of cellular targets and receptors, resulting in a broad spectrum of pharmacological activities. ijbpas.com These include antioxidant, anti-inflammatory, anticancer, antimicrobial, anti-HIV, and antihypertensive properties. ijbpas.commdpi.com The ability of the chromene moiety, a derivative of benzopyran, to react at the cellular level contributes to its diverse functions. ijbpas.com For instance, certain benzopyran-4-one derivatives have demonstrated significant antiproliferative activities against various cancer cell lines. mdpi.com

The historical significance of this scaffold is underscored by the approval of several benzopyran-containing drugs. Warfarin, an anticoagulant with a benzo-α-pyrone (coumarin) nucleus, was approved in 1954. nih.govresearchgate.net Drugs for psoriasis, methoxsalen (B1676411) and trioxsalen, also feature a benzo-α-pyrone core. nih.govresearchgate.net Furthermore, the benzo-γ-pyrone (chromone) structure is present in the asthma medications cromoglicic acid and pranlukast. nih.govresearchgate.net The continued investigation of numerous small molecules with a benzopyrone core in clinical trials highlights the enduring potential of this scaffold in medicinal chemistry. nih.govresearchgate.net

The Carboxylic Acid Moiety: A Key Functional Group in Benzopyran Derivatives

The inclusion of a carboxylic acid functional group is a critical determinant of the biological activity of many benzopyran derivatives. This moiety is a vital component in the pharmacophores of over 450 marketed drugs, playing a crucial role in their therapeutic effects. researchgate.netnih.gov Its significance stems from its ability to act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. researchgate.net

At physiological pH, the carboxylic acid group is typically ionized, which enhances the water solubility of the compound. researchgate.net This property is often essential for a molecule to be an active ingredient with a biological response. researchgate.net However, the presence of a carboxyl group can also present challenges, such as limited passive diffusion across biological membranes and potential metabolic instability. nih.govucc.ie To address these limitations, medicinal chemists often employ strategies like converting the drug into a prodrug, such as an ester or amide, to improve its pharmacokinetic properties. researchgate.netwiley-vch.de

Despite these potential drawbacks, the carboxylic acid functional group remains a cornerstone in drug design. Its ability to mimic the acidic groups of endogenous molecules like amino acids and its role in forming strong interactions with target proteins make it an indispensable tool for developing new therapeutic agents. nih.gov

Current Research on Benzopyran Carboxylic Acid Analogues

Contemporary research into this compound analogues is focused on harnessing their therapeutic potential across a wide range of diseases. Scientists are actively designing and synthesizing novel derivatives to enhance their efficacy and selectivity for specific biological targets. thesciencein.orgiscience.in

One significant area of investigation is the development of selective estrogen receptor modulators (SERMs). Researchers have synthesized novel benzopyran analogues with carboxylic acid derivatives that exhibit significant antiestrogenic activity, offering a potentially safer alternative to existing breast cancer drugs like Tamoxifen. thesciencein.orgiscience.in

Furthermore, research has explored the potential of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives as agents to reduce the invasive behavior of cancer cells. researchgate.net These studies confirm the value of aryl esters of these coumarin-3-carboxylic acids as potential new anti-cancer agents. researchgate.net In another vein, 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds have been investigated as leukotriene antagonists, which could have applications in treating inflammatory conditions. acs.org

The ongoing exploration of this compound analogues, including their synthesis and biological evaluation, underscores the drive to develop more effective and targeted therapies for a multitude of diseases. thesciencein.orgiscience.inscialert.net

Structure

2D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,9H,(H,11,12) |

InChI Key |

HMXJOWDZAJWLTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(O2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzopyran Carboxylic Acids and Their Derivatives

Strategic Approaches to the Benzopyran Carboxylic Acid Core Synthesis

The construction of the fundamental this compound core can be achieved through various strategic routes, each with its own set of advantages and applications.

Multi-Step Organic Reaction Sequences: Condensation, Cyclization, Acylation, Hydrolysis, and Reduction Processes

A common strategy begins with a condensation reaction , such as the Knoevenagel condensation, to form a crucial carbon-carbon bond. researchgate.netjmchemsci.com This is often followed by an intramolecular cyclization to construct the pyran ring. ontosight.aijmchemsci.com For example, 2-hydroxybenzaldehydes can react with Meldrum's acid in a process involving Knoevenagel condensation followed by intramolecular cyclization to yield 3-carboxy coumarin (B35378) derivatives. researchgate.net

Acylation reactions are employed to introduce carbonyl functionalities, which can be precursors to the carboxylic acid group or other functional moieties. researchgate.netgoogle.com For example, 4-fluoro-2-acetyl phenol (B47542) can be obtained through the acylation of 4-fluorophenyl acetate (B1210297). researchgate.net Subsequent hydrolysis of an ester or a nitrile group is a common method to unveil the final carboxylic acid. mdpi.comorganicchemistrytutor.com A nitrile can be introduced via nucleophilic substitution and then hydrolyzed under acidic or basic conditions to yield a carboxylic acid, a method that also extends the carbon chain. organicchemistrytutor.com

Finally, reduction processes are utilized to modify the oxidation state of certain functional groups or to saturate the pyran ring. researchgate.net For example, the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using hydrogen with a 10% Pd/C catalyst yields the corresponding 3,4-dihydro derivative. researchgate.net

A notable multi-step synthesis involves the reaction of a phenol compound with a γ-butyrolactone compound under basic conditions to form an intermediate, which then undergoes an acid-catalyzed ring closure to efficiently produce a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compound. google.com

| Reaction Type | Description | Example |

| Condensation | Forms a carbon-carbon bond, often initiating the synthesis. | Knoevenagel condensation of 2-hydroxybenzaldehydes with Meldrum's acid. researchgate.net |

| Cyclization | Forms the pyran ring of the benzopyran core. | Intramolecular cyclization following Knoevenagel condensation. ontosight.aijmchemsci.com |

| Acylation | Introduces a carbonyl group. | Acylation of 4-fluorophenyl acetate to form 4-fluoro-2-acetyl phenol. researchgate.net |

| Hydrolysis | Converts an ester or nitrile to a carboxylic acid. | Hydrolysis of a 4-cyanobenzopyran to a 4-carboxylic acid analogue. researchgate.net |

| Reduction | Modifies oxidation states or saturates the pyran ring. | Reduction of a 4-oxo-benzopyran to a 3,4-dihydrobenzopyran. researchgate.net |

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for the synthesis of benzopyran carboxylic acids, often providing milder reaction conditions, higher efficiency, and improved selectivity. Both metal-based and non-metal catalysts have been successfully employed.

Acid catalysts, such as concentrated sulfuric acid, p-toluenesulfonic acid, and Lewis acids like ZnCl₂, AlCl₃, and FeCl₃, are frequently used to promote cyclization reactions. google.comgriffith.edu.au For example, a facile one-step synthesis of benzopyrano[4,3-b]benzopyrans has been developed using an acid-catalyzed rearrangement of 7-methoxyflavenes. griffith.edu.aunih.gov Heteropolyacids, such as Keggin-type and Preyssler-type, have also proven to be efficient and eco-friendly catalysts for the one-pot synthesis of benzopyran derivatives under solvent-free conditions. researchgate.net

Transition metal catalysts play a crucial role in modern synthetic methods. Palladium catalysts are used in carbon-oxygen bond formation through C-H activation for the synthesis of certain benzocoumarins. jmchemsci.com Silver-catalyzed regioselective alkylation of chromones with carboxylic acids has also been reported. researchgate.net Furthermore, cadmium oxide nanoparticles have been utilized as an effective and recyclable heterogeneous catalyst for the cyclo-condensation reaction to produce nih.govscilit.comdioxolo[g] nih.govbenzopyran-6-carboxylic acids in high yields (96-98%) and short reaction times (10-15 minutes). nih.gov

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant shift towards developing sustainable and environmentally friendly methods for chemical synthesis, and the production of benzopyran carboxylic acids is no exception. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and utilize renewable resources. scilit.comnih.govroyalsocietypublishing.org

One notable example is the use of natural chickpea leaf exudates as a Brønsted acid type bio-catalyst for Knoevenagel condensation and tandem Knoevenagel–Michael reactions. scilit.comnih.gov This method proceeds at room temperature in aqueous conditions without the need for toxic reagents, transition metal catalysts, or organic solvents, offering an ecologically safe and sustainable alternative. scilit.comnih.gov

Other green approaches include the use of sulfamic acid as an efficient catalyst for the one-pot, three-component coupling of aldehydes, anilines, and dienophiles to form pyrano and furano benzopyrans. researchgate.net The use of solvent-free reaction conditions, as seen with heteropolyacid catalysis, also aligns with the principles of green chemistry by reducing solvent waste. researchgate.net The development of syntheses in water or using biodegradable catalysts from renewable feedstocks are key aspects of these environmentally benign protocols. scilit.comnih.gov

Synthesis of Structurally Diverse this compound Derivatives

Beyond the core structure, the synthesis of a wide range of this compound derivatives with varied functionalities and fused ring systems is of great interest for exploring their potential applications.

Regioselective and Stereoselective Functionalization Strategies

Achieving specific regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex benzopyran derivatives. Regioselective functionalization allows for the introduction of substituents at specific positions on the benzopyran skeleton. For instance, silver-catalyzed regioselective alkylation of chromones with alkyl carboxylic acids has been shown to successfully install alkyl groups at the C2 position. researchgate.net Trifluoromethanesulfonic acid (TfOH) has been used to promote the regioselective 6-endo cyclization of o-alkynoylphenols to form γ-benzopyranones, avoiding the 5-exo cyclized benzofuranone derivatives. acs.org

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. Intramolecular cycloaddition reactions of o-quinonemethides, generated under mild conditions from salicylaldehydes and unsaturated alcohols, can furnish tricyclic pyranobenzopyrans with a trans-fused B/C ring in very good yields. acs.org Furthermore, the stereoselective synthesis of highly substituted and enantiopure tetrahydropyrans can be achieved from chiral 7-hydroxy-2-alkenoic imides and esters, where the choice of base can control whether the cyclization is kinetically or thermodynamically controlled to yield different stereoisomers. researchgate.net Phenanthroline has been used as a catalyst for the highly stereoselective synthesis of α-glycosylated carboxylic acids. rsc.org

| Strategy | Description | Example |

| Regioselective Alkylation | Introduction of an alkyl group at a specific position. | Silver-catalyzed C2-alkylation of chromones with carboxylic acids. researchgate.net |

| Regioselective Cyclization | Formation of a specific ring size and substitution pattern. | TfOH-promoted 6-endo cyclization of o-alkynoylphenols to γ-benzopyranones. acs.org |

| Stereoselective Cycloaddition | Control of stereochemistry during ring formation. | Intramolecular [4 + 2] cycloaddition of o-quinonemethides to form trans-fused pyranobenzopyrans. acs.org |

| Base-Induced Stereoselective Cyclization | Use of a base to control the stereochemical outcome of cyclization. | Kinetically or thermodynamically controlled cyclization of 7-hydroxy-2-alkenoic acid derivatives. researchgate.net |

Synthetic Routes to Fused this compound Systems (e.g., Furanobenzopyrans, Benzopyrano-benzopyrans)

The synthesis of fused benzopyran systems, where the benzopyran ring is annulated with other heterocyclic or carbocyclic rings, leads to structurally complex and often biologically active molecules.

Furanobenzopyrans can be synthesized through various catalytic methods. One approach involves the aza-Diels-Alder reaction of o-hydroxybenzaldimines with 2,3-dihydrofuran, which can be catalyzed by NaHSO₄ supported on silica (B1680970) gel or sulfamic acid. researchgate.nettandfonline.com These reactions can provide furanobenzopyrans with good yields and, in some cases, diastereoselectivity. researchgate.net

Benzopyrano-benzopyrans represent another important class of fused systems. A facile one-step methodology for the synthesis of novel benzopyrano[4,3-b]benzopyrans has been developed through the acid-catalyzed stereoselective rearrangement of 7-methoxyflavenes. griffith.edu.aunih.gov Another flexible synthetic pathway to polyoxygenated 6H,11H- mdpi.combenzopyrano-[4,3-c] nih.govbenzopyran-11-ones involves a cascade sequence of deprotection-halogenation-annulation from 3-aryl-4-hydroxycoumarin derivatives. acs.org Solid-phase synthesis has also been employed for the construction of pyrazole-fused benzopyrans (benzopyranopyrazoles). mdpi.com

Parallel Synthesis and Library Generation for High-Throughput Screening Initiatives

Parallel synthesis has emerged as a cornerstone in modern medicinal chemistry and drug discovery, enabling the rapid and efficient generation of large, diverse compound libraries for high-throughput screening (HTS). spirochem.com This methodology accelerates the identification and optimization of lead compounds by allowing chemists to explore a vast chemical space more thoroughly. spirochem.com In the context of benzopyran carboxylic acids, both solid-phase and solution-phase parallel synthesis techniques are employed to create extensive libraries for biological evaluation. nih.govacs.org

Solid-phase organic synthesis (SPOS) is a routinely used technique for preparing large numbers of small heterocyclic molecules, making it particularly suitable for generating libraries of benzopyran derivatives for HTS. nih.gov A notable strategy involves the solid-phase synthesis of 3-substituted 2H-benzopyrans. In one approach, different chromanone precursors are subjected to α-bromination and subsequent immobilization on a resin. researchgate.net The resulting resin-bound benzopyrans can then be diversified through reactions like the Suzuki coupling with a wide array of commercially available aryl- and heteroaryl-boronic acids. researchgate.net

Libraries of more complex benzopyrans have also been constructed. For instance, a 434-member polyheterocyclic benzopyran library was created using a diversity-oriented synthesis pathway, achieving an average purity of 85% without the need for further purification. acs.org Another example is the generation of a 60-member library of 2,3-disubstituted benzopyran derivatives, which utilized two different aldehydes, six ketones, and five carboxylic acids as building blocks. nih.govmdpi.com The purity of this library was assessed using LC-MS analysis. nih.gov These initiatives demonstrate the power of parallel synthesis to produce a significant number of distinct compounds from a set of core intermediates, which is invaluable for screening programs. spirochem.com

| Library Type | Number of Compounds | Key Method/Building Blocks | Purity/Yield | Source(s) |

| 2,3-Disubstituted Benzopyrans | 60 | 2 aldehydes, 6 ketones, 5 carboxylic acids | 58–15% purities (LC-MS) | nih.gov |

| Tricyclic Benzopyrans | 6 | Acylation with various carboxylic acids on an optically active resin | 44–24% yields, >90% purities | nih.govmdpi.com |

| Polyheterocyclic Benzopyrans | 434 | Diversity-oriented synthesis from a single key intermediate | ~85% average purity | acs.org |

| 3,4,6-Trisubstituted Benzopyrans | 26 | Treatment of resin-bound intermediates with various acid chlorides | Good four-step overall yields | nih.gov |

Innovative Transformations and Rearrangements in this compound Synthesis

The synthesis of benzopyran carboxylic acids is continually evolving, with researchers developing innovative transformations and leveraging unique molecular rearrangements to access novel structures. These advanced methods often provide greater efficiency, atom economy, and access to previously challenging molecular architectures.

Palladium-catalyzed reactions are prominent among these innovative strategies. For example, palladium-catalyzed cyanation of bromo-substituted benzopyrans serves as a key step for introducing a nitrile group, which is a direct precursor to a carboxylic acid. beilstein-journals.org Similarly, palladium-catalyzed carbonylation has been used for the direct synthesis of benzopyran-based ω-amino acids. beilstein-journals.org During these transformations, unexpected but useful rearrangements can occur. One documented instance is the cleavage of the benzopyran ring during a cyanation attempt, leading to a ring contraction that forms a benzofuran (B130515) derivative. beilstein-journals.org Another powerful technique involves C-H activation mediated by a carboxyl group, using a palladium catalyst to form the carbon-oxygen bond necessary for the benzo[c]coumarin core. jmchemsci.com

Isocyanide-based multicomponent reactions (I-MCRs) represent another frontier, offering a simple and environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives. researchgate.net These reactions proceed without the need for intermediate isolation and are highly efficient. A key step in some of these pathways is the Mumm rearrangement. researchgate.net

Rearrangement reactions are also central to other synthetic routes. The Benzilic Acid Rearrangement can be used to convert 1,2-diketone precursors into 2-hydroxycarboxylic acids, a transformation that can be applied to intermediates in benzopyran synthesis. wiley-vch.de In a different approach, the synthesis of a 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was achieved through a direct thermal intramolecular cyclization followed by a rearrangement, which ultimately leads to the formation of the benzofuran ring system before hydrolysis to the final acid. researchgate.net The inverse electron demand Diels–Alder reaction has also been employed for the synthesis of various benzo[c]coumarin derivatives. jmchemsci.com

Analytical Characterization of Synthesized Benzopyran Carboxylic Acids for Structural Confirmation

The unambiguous structural confirmation of newly synthesized benzopyran carboxylic acids is paramount. A suite of sophisticated analytical techniques is employed to elucidate their molecular structure, confirm functional groups, and determine stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹H NMR provides detailed information about the chemical environment of protons, including their number, connectivity, and spatial arrangement, with chemical shifts (δ) reported in parts per million (ppm). arabjchem.orgmdpi.com For instance, the characteristic proton at the C3 position of a 2H-1-benzopyran-2-one might appear as a singlet at around 6.57-6.66 δ. arabjchem.org¹³C NMR complements this by providing data on the carbon skeleton. mdpi.com Advanced two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish spatial proximity between atoms and directly correlate proton and carbon signals, respectively, which is crucial for definitive structural assignment. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups. researchgate.net The spectra show absorption bands at characteristic wavenumbers (cm⁻¹), such as a strong absorption for the carbonyl group (C=O) of the carboxylic acid and lactone ring (around 1700-1720 cm⁻¹), C=C aromatic stretching (around 1588 cm⁻¹), and C-O stretching (around 1024-1121 cm⁻¹). arabjchem.org

Mass Spectrometry (MS) is essential for determining the molecular weight of the synthesized compounds. mdpi.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide the mass-to-charge ratio of the molecular ion, confirming the elemental composition proposed. researchgate.net High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the definitive confirmation of a compound's molecular formula. mdpi.com

For crystalline compounds, Single-Crystal X-ray Diffraction provides the ultimate structural proof. researchgate.netmdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and establishing the absolute configuration of chiral centers. mdpi.comnih.gov

| Analytical Technique | Information Provided | Example Application Data (Hypothetical this compound) | Source(s) |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. | δ 7.00 (d, J = 2.7 Hz, 1H, H₆), 6.49 (d, J = 2.7 Hz, 1H, H₈), 3.87 (s, 3H, CH₃) | arabjchem.orgmdpi.com |

| FT-IR | Presence of functional groups. | ν 3357 (O-H), 1720 (C=O), 1525 (C=C aromatic), 1121 (C-O) cm⁻¹ | arabjchem.orgmdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | ESI-MS confirming the mass-to-charge ratio of the molecular ion. | researchgate.netmdpi.com |

| X-ray Crystallography | Absolute 3D molecular structure and configuration. | Determination of bond lengths, angles, and absolute stereochemistry of enantiomers. | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of Benzopyran Carboxylic Acid Derivatives

Rational Design Principles for Modulating Biological Activity in Benzopyran Carboxylic Acids

The rational design of benzopyran carboxylic acid derivatives hinges on a deep understanding of the target biology and the application of established medicinal chemistry principles. A primary strategy involves modifying the core structure to enhance interactions with the biological target, improve pharmacokinetic properties, and minimize off-target effects.

Key design principles include:

Scaffold Modification: Alterations to the benzopyran nucleus itself can significantly impact activity. This can involve changing the oxidation state of the pyran ring, introducing unsaturation, or altering the fusion pattern of the rings.

Substituent Effects: The introduction of various functional groups at different positions on the benzopyran ring system is a cornerstone of rational design. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect biological activity. For example, the addition of hydrophobic groups can enhance binding to hydrophobic pockets in a target protein.

Conformational Constraint: Introducing rigid elements or specific stereocenters into the molecule can lock it into a bioactive conformation. This can increase potency and selectivity by reducing the entropic penalty of binding to the target.

Quantitative and Qualitative Analysis of Substituent Effects on Biological Efficacy

The systematic variation of substituents on the this compound scaffold allows for a detailed analysis of their impact on biological activity. This analysis can be both qualitative, identifying general trends, and quantitative, establishing mathematical relationships between physicochemical properties and efficacy.

The position of a substituent on the benzopyran ring is often as important as the nature of the substituent itself. Different positional isomers can exhibit vastly different pharmacological profiles due to the specific orientation of the functional group within the target's binding site.

For instance, in a series of 5H,11H-[I]benzopyrano[4,3-g]benzopyran-9-carboxylic acids, substitutions at positions 2, 3, 4, 5, 7, and 12 were explored for their effect on inhibiting the passive cutaneous anaphylaxis reaction. nih.gov The potency of these compounds was found to be highly dependent on the specific substitution pattern.

The nature of the functional group also plays a pivotal role. The carboxylic acid moiety, for example, is a key functional group that can serve different roles depending on its location within the drug molecule. ashp.org It often acts as a hydrogen bond donor or acceptor, or participates in ionic interactions, which are crucial for binding to many biological targets. nih.govdrugdesign.org The impact of a functional group extends beyond target binding, influencing properties like solubility and metabolism. ashp.orgwiley-vch.de For example, the introduction of a hydroxyl group can increase water solubility and change the steric dimensions of the compound. ashp.org

Table 1: Impact of Functional Group Substitution on Biological Activity

| Position of Substitution | Functional Group | Observed Effect on Biological Activity |

| 6-position of 2-oxo-2H-1-benzopyran-3-carboxylic acid | Chloromethyl | Irreversible inhibition of α-chymotrypsin nih.gov |

| 6-position of 2-oxo-2H-1-benzopyran-3-carboxylic acid | Absence of alkylating function | Specific inhibition of human leukocyte elastase nih.gov |

| 3-phenyl ring of 3-phenylbenzopyran scaffold | Small, hydrophobic 4'-substituent | Interaction with a small accessory binding cavity nih.govresearchgate.net |

| 3-phenyl ring of 3-phenylbenzopyran scaffold | Di-substitution at 4' and 3' | Led to some ERα selectivity nih.govresearchgate.net |

Chirality plays a crucial role in the biological activity of many drugs, and this compound derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a chiral biological target, such as an enzyme or receptor.

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit different potencies, efficacies, and even different pharmacological activities. This is because one enantiomer may fit into the binding site of a target protein more effectively than the other. For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov It can also influence the transport of drugs across cell membranes, leading to stereospecific uptake. nih.gov

For example, the stereochemistry of acivicin (B1666538) and its derivatives has been shown to be critical for their antimalarial activity, with the natural (5S, αS) isomers displaying the most significant antiplasmodial effects. nih.gov This suggests that their uptake may be mediated by a stereoselective transport system. nih.gov

The aromatic nature of the benzopyran ring system is fundamental to its chemical properties and biological interactions. The delocalized π-electron system of the benzene (B151609) ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the target protein's binding site.

In the case of 4-anilinoquinazoline (B1210976) analogs, the presence of nitrogen atoms at positions 1 and 3 was found to be crucial for activity, with the nitrogen at position 1 being of greater importance. drugdesign.org X-ray crystallography studies revealed that these nitrogen atoms are involved in hydrogen bond interactions with the target protein. drugdesign.org

Pharmacophore Modeling and Elucidation for this compound Ligands

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. babrone.edu.in This model can then be used to design new molecules with improved activity or to search virtual libraries for novel lead compounds.

A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. babrone.edu.indovepress.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

For this compound derivatives, a pharmacophore model would likely include:

An aromatic ring feature corresponding to the benzene portion of the benzopyran nucleus.

A hydrogen bond acceptor feature from the pyran oxygen.

A negatively ionizable feature representing the carboxylic acid group.

Other features depending on the specific substituents and their roles in target binding.

For example, in a study of 3-phenylbenzopyran derivatives as selective estrogen receptor modulators (SERMs), docking studies helped to explain the structure-affinity relationships. nih.gov It was found that a small, hydrophobic substituent at the 4'-position of the 3-phenyl ring could interact with an accessory binding cavity, while di-substitution at the 4' and 3' positions led to some selectivity for the ERα receptor subtype. nih.govresearchgate.net This type of information is invaluable for refining pharmacophore models and guiding the design of more selective ligands.

Biological Activities and Molecular Mechanisms of Benzopyran Carboxylic Acids

Anti-Cancer and Anti-Proliferative Actions

Benzopyran carboxylic acid derivatives have demonstrated notable efficacy in inhibiting cancer cell growth and proliferation through various mechanisms.

Benzopyran compounds can induce programmed cell death, or apoptosis, in cancer cells through multiple pathways. Some derivatives trigger the classic caspase-mediated apoptosis by disrupting the sphingomyelin cycle. researchgate.net This disruption leads to the activation of a cascade of caspase enzymes, which are proteases that execute the apoptotic process. researchgate.netmdpi.com Additionally, some benzopyran molecules can induce caspase-independent cell death by degrading the electron transport chain and reducing ATP production. nih.gov

The induction of apoptosis by these compounds is often associated with the modulation of pro- and anti-apoptotic proteins. For instance, certain benzopyran derivatives can upregulate pro-apoptotic factors like Bax and Bid, while downregulating anti-apoptotic proteins such as Bcl-2. researchgate.netfrontiersin.org This shift in the balance of apoptotic regulators pushes the cancer cell towards self-destruction. Furthermore, some benzopyran compounds have been shown to cause mitotic delays in treated cells, leading to either apoptosis or mitotic slippage. researchgate.netnih.gov

The cytotoxic effects of this compound derivatives have been observed across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, highlight their potency. For example, certain benzopyran-4-one-isoxazole hybrid compounds have displayed significant antiproliferative activities against various cancer cell lines, with IC50 values in the micromolar range. nih.gov

Table 1: Cell Growth Inhibition and Apoptosis Induction by this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value (µM) | Citation |

|---|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrid (Compound 5a) | MDA-MB-231 (Breast Cancer) | Induces early apoptosis | 5.2 - 22.2 | nih.gov |

| Benzopyran-4-one-isoxazole hybrid (Compound 5c) | CCRF-CEM (Leukemia) | Potent growth inhibition | 3.3 - 12.92 | nih.gov |

| TRX-E-009-1 | Panel of 240 cancer cell lines | Broad anti-cancer potential, induces mitotic delay and apoptosis | Not specified | nih.gov |

| SIMR1281 | Various cancer cell lines | Inhibits cell proliferation, induces DNA damage and apoptosis | Not specified | researchgate.net |

| 2-aminopropyl benzopyran derivatives | MDA-MB-231 and MDA-MB-436 (Triple-Negative Breast Cancer) | Induce apoptosis and necrosis | 1.5 - 58.4 | nih.gov |

A crucial aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. Certain derivatives of 2-oxo-2H-1-benzopyran-3-carboxylic acid have been shown to effectively reduce the invasive behavior of cancer cells, such as in HT1080 fibrosarcoma cells. The anti-invasive properties of these compounds are influenced by the nature and position of substituents on the benzopyran ring. For instance, the presence of an acetoxymethyl or acetamidomethyl group at the 6-position and an aryl ester function at the 3-position can contribute to their anti-invasive activity.

Table 2: Inhibition of Cellular Invasion by 2-oxo-2H-1-benzopyran-3-carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Citation |

|---|---|---|---|

| 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives | HT1080 (Fibrosarcoma) | Reduced invasive behavior | Not specified |

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. This compound derivatives have been found to modulate the activity of several important protein kinases.

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Some 4-oxo-4H-1-benzopyran derivatives have been identified as inhibitors of PI3K. nih.govmdpi.com The well-known PI3K inhibitor, LY294002, is a 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one derivative, highlighting the potential of the benzopyran scaffold in targeting this kinase. nih.gov A potent pan-PI3K inhibitor has been developed that features a strategic carboxylic acid group, which is crucial for its binding and activity. nih.gov

Src (Sarcoma) Kinase: Src is a non-receptor tyrosine kinase that plays a role in cell growth, proliferation, and invasion. Overexpression or activation of Src is common in many cancers. Certain 4-oxo-4H-1-benzopyran derivatives have exhibited modest inhibitory activity against Src kinase, with IC50 values in the micromolar range. kuleuven.be Additionally, some 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which are structurally related to benzopyrans, have also shown Src kinase inhibitory effects. chapman.edunih.gov

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation and is considered an oncogene. While direct inhibition of Pim-1 by benzopyran carboxylic acids is not extensively documented, structurally similar compounds have shown potent inhibitory activity. For example, novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 and Pim-2 kinases. nih.gov This suggests that the broader class of bicyclic aromatic compounds containing a carboxylic acid, including benzopyrans, may have the potential to target Pim kinases.

Table 3: Modulation of Protein Kinase Activities by Benzopyran and Related Carboxylic Acid Derivatives

| Compound/Derivative Class | Target Kinase | Observed Effect | IC50 Value | Citation |

|---|---|---|---|---|

| 4-oxo-4H-1-benzopyran derivatives | PI3K | Inhibition | Cellular IC50 of ~1.4 µM for LY294002 | nih.gov |

| 4-oxo-4H-1-benzopyran derivatives | Src Kinase | Modest Inhibition | 52-57 µM | kuleuven.be |

| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (4a) | Src Kinase | Inhibition | 28.1 µM | chapman.edunih.gov |

| Benzofuran-2-carboxylic acid derivatives (e.g., compounds 29, 38, 39) | Pim-1 and Pim-2 Kinase | Potent Inhibition | Not specified | nih.gov |

Anti-Inflammatory and Immunomodulatory Potentials

In addition to their anti-cancer properties, benzopyran carboxylic acids also exhibit significant anti-inflammatory and immunomodulatory activities.

Leukotrienes are inflammatory mediators that play a crucial role in allergic and inflammatory conditions like asthma. nih.govwikipedia.org They exert their effects by binding to specific receptors, such as the cysteinyl leukotriene receptor 1 (CysLT1). clinpgx.org Certain 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been identified as leukotriene antagonists. nih.gov These compounds can block the actions of leukotrienes at their receptors, thereby preventing the downstream inflammatory responses. nih.govwikipedia.orgnih.gov For example, the compound Ro 23-3544, a derivative in this class, has been shown to be a potent antagonist of leukotriene D4 (LTD4) and also inhibits bronchoconstriction induced by leukotriene B4 (LTB4). nih.gov The mechanism of action involves competitive binding to the leukotriene receptors on target cells, such as bronchial smooth muscle, which prevents the signaling cascade that leads to inflammation and bronchoconstriction. youtube.com

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators from arachidonic acid.

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key players in inflammation and pain. A class of substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids has been identified as novel, potent, and selective inhibitors of COX-2. researchgate.netresearchgate.net The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have helped to understand the interaction between the benzopyran chemical class and the COX-2 active site, guiding the design of more potent anti-inflammatory drugs. nih.gov

Lipoxygenase (LOX) Pathway: Lipoxygenases are enzymes that catalyze the conversion of arachidonic acid into leukotrienes and other inflammatory mediators. Coumarin (B35378) derivatives, which are a subclass of benzopyrans (benzopyran-2-ones), have demonstrated effective lipoxygenase inhibition activity. nih.gov The inhibition of LOX can reduce the production of leukotrienes, thereby exerting an anti-inflammatory effect. The presence of a benzoyl ring at the 3-position of the coumarin core has been identified as an important structural feature for enhanced inhibitory activity against lipoxygenase. nih.gov

Table 4: Anti-Inflammatory and Immunomodulatory Activities of this compound Derivatives

| Compound/Derivative Class | Target/Pathway | Observed Effect | Citation |

|---|---|---|---|

| 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids (e.g., Ro 23-3544) | Leukotriene Receptors (LTD4 and LTB4) | Antagonism | nih.gov |

| Substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids | Cyclooxygenase-2 (COX-2) | Selective Inhibition | researchgate.netresearchgate.net |

| Coumarin (benzopyran-2-one) derivatives | Lipoxygenase (LOX) | Inhibition | nih.gov |

| Benzopyrano-benzopyran carboxylic acid (PR-D-92-EA) | Prostaglandin E2 and F2ALPHA | Antagonism | nih.gov |

Intervention in Pro-inflammatory Cytokine Pathways (e.g., TNF-α)

This compound derivatives have been investigated for their potential to modulate inflammatory pathways, including those involving pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Research has shown that certain benzopyran compounds can exert anti-inflammatory effects by intervening in the signaling cascades that lead to the production and action of TNF-α.

One study on a newly synthesized prenylated benzopyran, BP-2, demonstrated its ability to reduce TNF-α-induced cellular responses. In vitro, BP-2 was found to decrease the expression of endothelial cell adhesion molecules (ICAM-1, VCAM-1) and chemokines (fractalkine/CX3CL1) that are stimulated by TNF-α. Furthermore, it suppressed the activation of p38-MAPK/NF-κB pathways, which are critical for the transcription of pro-inflammatory genes. mdpi.com This suggests that some benzopyran derivatives can interfere with the cellular signaling mechanisms that are triggered by TNF-α, thereby mitigating the inflammatory response. mdpi.com

The inhibition of TNF-α is a significant target for the management of various inflammation-mediated diseases. nih.gov The mechanism of action for some small molecule inhibitors of TNF-α involves targeting the TNF-α dimer to prevent its trimerization, which is the active form of the cytokine. nih.gov While the general anti-inflammatory properties of some benzopyran carboxylic acids are recognized, the precise mechanisms by which they specifically inhibit the TNF-α pathway continue to be an area of active research.

Antimicrobial, Antifungal, and Antiviral Efficacy

The benzopyran scaffold is a recurring motif in a variety of natural and synthetic compounds that exhibit a broad spectrum of antimicrobial, antifungal, and antiviral activities. nih.gov Benzopyran carboxylic acids, in particular, have been the subject of research to explore their efficacy against a range of pathogenic microorganisms.

Benzopyran derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, studies have reported the antibacterial activity of benzopyran derivatives against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Antifungal activity has been observed against yeasts such as Candida albicans and Saccharomyces cerevisiae, and molds including Microsporum gypseum and Aspergillus niger. nih.gov

Some amphiphilic benzopyran derivatives have shown excellent antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1-4 μg/mL. mdpi.com These compounds have also demonstrated the ability to inhibit and eliminate bacterial biofilms, which are notoriously difficult to eradicate. mdpi.com

In terms of antiviral activity, while the broader class of benzopyran compounds has been investigated, specific studies detailing the efficacy of benzopyran carboxylic acids against the hepatitis virus are limited in the available literature. Research on antiviral agents for Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) has largely focused on other chemical scaffolds. For example, some quinolone-3-carboxylic acid analogues have shown inhibitory effects against HCV. hilarispublisher.com Similarly, while some benzothiopyrano derivatives have been evaluated for anti-HBV activity, there is a lack of specific data on benzopyran carboxylic acids for this viral target. scienceopen.com

Table 1: Antimicrobial and Antifungal Spectrum of Benzopyran Derivatives

| Microbial Species | Type | Activity Observed | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Antibacterial | nih.gov |

| Bacillus subtilis | Gram-positive Bacteria | Antibacterial | nih.gov |

| Escherichia coli | Gram-negative Bacteria | Antibacterial | nih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Antibacterial | nih.gov |

| Candida albicans | Yeast | Antifungal | nih.gov |

| Saccharomyces cerevisiae | Yeast | Antifungal | nih.gov |

| Microsporum gypseum | Mold | Antifungal | nih.gov |

| Aspergillus niger | Mold | Antifungal | nih.gov |

Proposed Molecular Mechanisms of Action (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The antimicrobial action of benzopyran carboxylic acids is believed to be multifaceted. One of the proposed mechanisms involves the disruption of the bacterial cell membrane. The amphiphilic nature of some benzopyran derivatives allows them to interact with and compromise the integrity of the cell membrane, leading to the leakage of essential intracellular components such as proteins and DNA, ultimately resulting in bacterial death. mdpi.com This membrane-targeting action is a key feature of their bactericidal properties. mdpi.com

Carboxylic acids, in general, can exert antimicrobial effects by damaging the cell membrane and causing a decrease in the internal pH of the microbial cell. nih.gov The lipophilic character of the benzopyran ring system likely facilitates the passage of these molecules through the lipid-rich cell membranes of microorganisms.

At the molecular level, interactions such as hydrogen bonding and hydrophobic interactions are crucial for the biological activity of these compounds. The carboxylic acid group can participate in hydrogen bonding with molecular targets within the microbial cell, such as enzymes or other proteins, potentially leading to their inhibition. mdpi.com The aromatic benzopyran core can engage in hydrophobic and van der Waals interactions with the active sites of microbial enzymes or other cellular components. mdpi.com For example, molecular docking studies of a novel carboxylic acid against methicillin-resistant Staphylococcus aureus (MRSA) revealed that the carboxylic acid group formed hydrogen bonds with key amino acid residues in the active site of pantothenate synthetase, while the aromatic and aliphatic parts of the molecule engaged in van der Waals interactions. mdpi.com

Endocrine System Modulation: Selective Estrogen Receptor Modulation (SERMs)

Benzopyran carboxylic acids and their derivatives have emerged as a significant class of Selective Estrogen Receptor Modulators (SERMs). SERMs are compounds that exhibit tissue-selective estrogenic and antiestrogenic effects. They can act as estrogen agonists in some tissues, such as bone, while acting as estrogen antagonists in others, like the breast and uterus.

The benzopyran scaffold has been identified as a key structural feature for potent SERM activity. A notable example is acolbifene, a benzopyran derivative of EM-800, which is recognized as a fourth-generation SERM. mdpi.com Acolbifene is a potent antiestrogen that inhibits both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). mdpi.com

The development of novel benzopyran derivatives continues to be an active area of research in the quest for improved SERMs with better efficacy and safety profiles. The specific substitutions on the benzopyran ring system play a crucial role in determining the binding affinity for estrogen receptors and the resulting agonist or antagonist activity in different tissues.

Enzyme Inhibition and Specific Molecular Targets

Benzopyran carboxylic acids and their derivatives have been identified as potential inhibitors of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

Several benzopyran compounds isolated from marine fungi have demonstrated notable inhibitory activity against α-glucosidase. nih.gov The IC50 values for some of these compounds have been reported to be in the micromolar range. nih.gov This inhibitory activity suggests that the this compound scaffold could be a valuable starting point for the design and development of new therapeutic agents for the management of type 2 diabetes.

Protease Inhibition (e.g., NS2B-NS3 protease)

Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid have been investigated as potential mechanism-based inhibitors for human leukocyte elastase. nih.govacs.org Certain compounds within this series have demonstrated specific inhibition of this enzyme. nih.govacs.org Some derivatives act as potent time-dependent inhibitors of both human leukocyte elastase and alpha-chymotrypsin, with some also showing inhibitory activity against thrombin. nih.govacs.org However, trypsin was not inhibited by these compounds. acs.org A transient inactivation was noted for human leukocyte elastase with a ki/KI value of 107,000 M-1s-1 for one of the compounds. nih.gov The presence of a chloromethyl group at the 6-position was found to be a requirement for the irreversible inhibition of alpha-chymotrypsin. nih.govacs.org In the absence of this alkylating group, the compounds specifically inhibited human leukocyte elastase, suggesting their potential therapeutic value in conditions involving this enzyme. nih.govacs.org

Other Significant Biological Activities

A range of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols have been synthesized and shown to possess antihypertensive activity when administered orally to spontaneously hypertensive rats. nih.gov Optimal activity in this series was noted for compounds featuring branched alkyl or branched alkylamino groups adjacent to the carbonyl or thiocarbonyl group, with potency comparable to that of cromakalim. nih.gov The antihypertensive effects of some of these compounds are thought to be mediated through their action as potassium channel activators. nih.gov

Similarly, novel 4-(cyclic amido)-2H-1-benzopyran-3-ols have been described with antihypertensive properties. nih.gov The key compound from this series, (+/-)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol, has been identified as a potent antihypertensive agent, with the activity primarily residing in the (-) enantiomer. nih.gov The mechanism of action for these compounds is also linked to the opening of potassium channels. sigmaaldrich.com

Benzopyrano(4,3-b)benzopyran derivatives, inspired by the naturally occurring compound dependensin, have demonstrated highly potent antimalarial activity. nih.govtandfonline.com These compounds have shown efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL9) strains of Plasmodium falciparum. nih.govtandfonline.com Four chemically synthesized dependensin analogs exhibited growth inhibition at nanomolar concentrations, with IC50 values ranging from 63.96 to 725.8 nM. nih.govtandfonline.com These compounds act by blocking the parasite's development at the ring and early trophozoite stages. nih.govtandfonline.com In silico studies suggest that these derivatives may exert their antimalarial effect by targeting the P. falciparum lactate dehydrogenase (PfLDH), with strong binding predicted in the NADH binding pocket of the enzyme. nih.gov

Table 2: Antimalarial Activity of Benzopyrano(4,3-b)benzopyran Derivatives

| Compound | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| 85D | RKL9 (chloroquine-resistant) | 337 |

Derivatives of 3-carboxycoumarin have been evaluated for their antioxidant properties, specifically their ability to scavenge the stable free radical DPPH•. nih.gov The radical scavenging activity of these compounds was found to be both time and concentration-dependent. nih.gov A Quantitative Structure-Activity Relationship (QSAR) study revealed a correlation between the presence of hydroxyl groups on the ring structure of the 3-carboxycoumarins and their observed DPPH• radical scavenging effects. nih.gov This suggests that the hydroxyl substitutions are key to the antioxidant capacity of these this compound derivatives. In a broader context, benzopyran derivatives, in general, are recognized for a wide array of biological activities, including antioxidant effects. researchgate.netresearchgate.net

Cromakalim, a benzopyran derivative, is a well-known potassium channel opener that induces smooth muscle relaxation. wikipedia.org Its mechanism of action involves the opening of ATP-sensitive potassium channels (KATP) in the cell membrane, leading to hyperpolarization. wikipedia.org This hyperpolarization moves the membrane potential further from the threshold required for excitation, thereby making it more difficult for the smooth muscle to contract, resulting in relaxation. wikipedia.org This effect is particularly relevant in vascular smooth muscle, where it leads to vasodilation and a reduction in blood pressure. wikipedia.org

Analogs of cromakalim, such as 6-cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide, have also been shown to be potent potassium channel activators and exhibit smooth muscle relaxant activity in tissues like the guinea pig trachea. nih.gov The relaxant effects of these compounds in airway smooth muscle can be attenuated by agents known to inhibit the opening of potassium channels, such as glibenclamide. nih.gov The ability of cromakalim and its analogs to relax airway smooth muscle has led to their investigation for potential therapeutic use in conditions like asthma. nih.govnih.gov

Computational Chemistry and Molecular Modeling in Benzopyran Carboxylic Acid Research

Ligand-Protein Interaction Analysis through Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of benzopyran carboxylic acid research, docking studies have been instrumental in elucidating the binding modes of these compounds with various biological targets, such as cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptors (PPARs).

Research focused on benzopyran derivatives as selective COX-2 inhibitors has utilized molecular docking to understand the crucial interactions within the enzyme's active site. These studies have consistently highlighted the importance of specific amino acid residues in stabilizing the ligand-protein complex. For instance, the carboxylic acid moiety of the benzopyran scaffold often forms key hydrogen bonds with residues like Arginine and Tyrosine at the binding site. A molecular docking simulation and protein-ligand interaction pattern analysis have revealed the significance of Tyr-361 and Ser-516 of the COX-2 active site for this class of molecules nih.gov. The hydrophobic benzopyran core typically occupies a hydrophobic pocket, further contributing to the binding affinity.

Similarly, in the study of benzopyran derivatives as PPARα and/or PPARγ agonists, molecular docking has been employed to rationalize their activity. These studies have confirmed that the benzopyran-4-one or dihydrobenzopyran nucleus is essential for activating PPARα and/or PPARγ researchgate.net. The carboxylic acid group, or a bioisosteric equivalent, often interacts with key polar residues in the ligand-binding domain of the receptor. Structure-activity relationship (SAR) studies have revealed that a free phenol (B47542) group at C-6 and a carboxylic acid at C-9' were key features for dual PPARα/γ agonism researchgate.net.

The insights gained from these docking studies are invaluable for the rational design of new this compound derivatives with improved potency and selectivity. By understanding the key interactions at the molecular level, medicinal chemists can strategically modify the scaffold to optimize its binding to the target protein.

Table 1: Molecular Docking Studies of this compound Derivatives

| Target Protein | Key Interacting Residues | Type of Interactions | Reference Compound(s) |

|---|---|---|---|

| COX-2 | Tyr-361, Ser-516, Arg120 | Hydrogen bonding, Hydrophobic interactions | Celecoxib, Meloxicam |

| PPARα | Tyr464, His440, Ser280 | Hydrogen bonding, Pi-alkyl interactions | Polycerasoidol |

| PPARγ | Ser289, His323, His449, Tyr473 | Hydrogen bonding, Pi-pi stacking | Rosiglitazone |

Quantum Mechanics and Molecular Dynamics Simulations for Mechanistic Insights

While molecular docking provides a static snapshot of ligand-protein interactions, quantum mechanics (QM) and molecular dynamics (MD) simulations offer a more dynamic and detailed understanding of these systems. These advanced computational methods allow researchers to investigate the conformational changes, energy landscapes, and reaction mechanisms involving benzopyran carboxylic acids.

Quantum mechanical calculations are employed to study the electronic properties of this compound derivatives, such as their charge distribution, molecular orbitals, and reaction energetics. This information is crucial for understanding their reactivity and for parameterizing the force fields used in molecular dynamics simulations. QM methods can elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone aps.org.

Molecular dynamics simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of the this compound and its target protein. MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the resulting complex, and the role of solvent molecules in the interaction. For instance, MD simulations of benzopyran-class COX-2 inhibitors have provided an improved understanding of the interactions governing their inhibitory activity scitechnol.com. These simulations can highlight the importance of specific hydrogen bonds and hydrophobic contacts in maintaining the stability of the ligand within the binding pocket over time.

By combining QM and MD approaches, researchers can gain comprehensive mechanistic insights into the biological activity of benzopyran carboxylic acids. This knowledge is critical for understanding their mode of action and for the design of next-generation therapeutic agents with enhanced efficacy.

Virtual Screening and De Novo Drug Design Approaches

The vastness of chemical space presents a significant challenge in drug discovery. Virtual screening and de novo drug design are two computational strategies that help navigate this space to identify promising new drug candidates. Both approaches have been applied in the context of this compound research to discover novel bioactive molecules.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target mdpi.com. This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score a library of potential ligands semanticscholar.org. Pharmacophore-based screening, a type of ligand-based approach, has been successfully used to identify potential inhibitors from large databases mdpi.comfrontiersin.org.

De novo drug design, in contrast, involves the creation of novel molecular structures from scratch. These methods use algorithms to build molecules with desired properties, often guided by the structure of the target's binding site. Recently, generative artificial intelligence models have been employed for de novo molecular design, learning from known bioactive compounds to generate novel chemical entities with inherited bioactivity nih.govnih.gov. This approach holds significant promise for the design of new this compound derivatives with tailored pharmacological profiles.

These computational approaches significantly reduce the time and cost associated with identifying new lead compounds, allowing researchers to focus their synthetic and experimental efforts on the most promising candidates.

Chemoinformatics and Data Mining in this compound Research

Chemoinformatics and data mining are interdisciplinary fields that utilize computational tools to analyze and extract knowledge from large chemical datasets. In the realm of this compound research, these approaches are essential for managing the vast amount of data generated from high-throughput screening, combinatorial synthesis, and computational studies.

Chemoinformatics tools are used to create and manage chemical libraries, calculate molecular descriptors, and analyze structure-activity relationships (SAR) nih.gov. For instance, a novel scaffold of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid has been developed for the combinatorial synthesis of coumarin (B35378) libraries, demonstrating the application of chemoinformatic principles in library design nih.gov.

Data mining techniques, such as quantitative structure-activity relationship (QSAR) modeling, are used to build predictive models that correlate the chemical structure of this compound derivatives with their biological activity. A Gaussian-based 3D-QSAR study on 58 selective COX-2 inhibitors from the benzopyran chemical class resulted in a statistically significant model that could predict the activity of new compounds nih.gov. These models are invaluable for prioritizing compounds for synthesis and testing, as well as for understanding the key structural features that govern their activity. By analyzing large datasets, data mining can uncover hidden patterns and relationships that may not be apparent from smaller-scale studies.

The integration of chemoinformatics and data mining into this compound research facilitates a more data-driven and efficient approach to drug discovery, enabling researchers to make more informed decisions throughout the development pipeline.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid |

| Celecoxib |

| Meloxicam |

| Polycerasoidol |

Future Trajectories and Interdisciplinary Research in Benzopyran Carboxylic Acids

Development of Advanced Benzopyran Carboxylic Acid Lead Structures for Preclinical Development

The development of advanced this compound lead structures for preclinical evaluation is a key focus of current research. This involves the strategic modification of the core benzopyran scaffold to optimize pharmacological activity and drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues with improved potency and selectivity. nih.govnih.gov

Researchers are systematically exploring substitutions at various positions of the benzopyran nucleus to enhance interactions with biological targets. nih.gov For instance, a series of 5H,11H-[I]benzopyrano[4,3-g]benzopyran-9-carboxylic acids have been synthesized and shown to be potent inhibitors of the passive cutaneous anaphylaxis reaction in preclinical rat models. nih.gov Structural variations at multiple positions of the nucleus were systematically investigated to establish a robust SAR. nih.gov Similarly, N-substituted tetrahydrobenzopyrano[3,4-c]pyridines have been identified as antagonists of platelet-activating factor (PAF), with optimization of the N- and O-substituents leading to analogues with significant binding activity. nih.gov

The development of novel synthetic methodologies is crucial for accessing a wider diversity of this compound derivatives. For example, solid-phase parallel synthesis has been employed to create large libraries of drug-like 2H-benzopyran analogues, facilitating high-throughput screening and the rapid identification of promising lead compounds. nih.govresearchgate.net These advanced synthetic approaches, coupled with rigorous preclinical evaluation in relevant animal models, are accelerating the translation of promising this compound derivatives towards clinical development. nih.govnih.gov

Exploration of Emerging Biological Targets and Novel Disease Areas

The versatile benzopyran scaffold has demonstrated activity against a wide range of biological targets, and ongoing research continues to uncover new therapeutic opportunities. Beyond established areas like cancer and inflammation, researchers are exploring the potential of benzopyran carboxylic acids in metabolic disorders, neurodegenerative diseases, and infectious diseases. nih.govresearchgate.netresearchgate.net

Emerging Biological Targets:

Peroxisome Proliferator-Activated Receptors (PPARs): Novel prenylated benzopyran derivatives have been synthesized and identified as pan-PPAR agonists. These compounds show promise in treating metabolic disorders by normalizing glycemia and triglyceridemia and reducing inflammation. nih.gov A series of chromane-2-carboxylic acid derivatives have also been evaluated for their PPAR agonist activities, leading to the identification of potent and selective PPARα/γ dual agonists with antihyperglycemic and hypolipidemic activities in animal models. nih.gov

Protein Kinases: The benzopyran-4-one skeleton is being investigated as a template for designing novel protein kinase inhibitors. researchgate.netnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and other diseases. Hybrid compounds combining the benzopyran-4-one moiety with other pharmacophores, such as isoxazole, have shown significant antiproliferative activity against various cancer cell lines. nih.gov

Enzymes in Neurodegeneration: Benzopyran-based compounds are being explored for their potential to combat oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net Their antioxidant and neuroprotective properties make them compelling candidates for developing new therapeutic agents in this area. researchgate.net

Lymphoid-Tyrosine Phosphatase (LYP): Benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine, leading to the design of novel LYP inhibitors for cancer immunotherapy. nih.gov These inhibitors have been shown to suppress tumor growth in preclinical models by enhancing antitumor immunity. nih.gov

The exploration of these emerging targets is expanding the therapeutic landscape for benzopyran carboxylic acids, with the potential to address significant unmet medical needs.

Synergistic Application of Advanced Synthetic and Computational Methodologies

The integration of advanced synthetic techniques with powerful computational tools is revolutionizing the discovery and optimization of this compound-based drug candidates. This synergistic approach allows for the rapid and efficient exploration of chemical space, leading to the identification of molecules with improved efficacy and safety profiles.

High-throughput and solid-phase synthesis methods enable the creation of large and diverse libraries of benzopyran derivatives. nih.govresearchgate.net These libraries can then be screened against various biological targets to identify initial hits. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in prioritizing compounds for synthesis and predicting their biological activity. nih.gov

A key aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an indispensable tool, allowing researchers to identify potential liabilities before significant resources are invested in synthesis and testing. researchgate.netresearchgate.netnih.gov By computationally evaluating properties like bioavailability, metabolic stability, and potential toxicity, researchers can focus on developing candidates with a higher probability of success in preclinical and clinical development. biointerfaceresearch.com This predictive power, combined with efficient synthetic strategies, significantly accelerates the drug discovery pipeline for novel benzopyran carboxylic acids.

Biosynthetic Pathway Elucidation and Biomimetic Synthesis Approaches

Understanding the natural production of benzopyran carboxylic acids in various organisms provides valuable insights for both their synthesis and the discovery of new, structurally diverse analogues. Elucidating the biosynthetic pathways of these compounds can reveal novel enzymatic reactions and inspire the development of biomimetic synthetic strategies. researchgate.netnih.gov

The biosynthesis of many natural products, including some benzopyrans, involves complex enzymatic cascades that are often difficult to replicate using traditional synthetic chemistry. researchgate.net For example, the biosynthesis of the mycotoxin citrinin (B600267) involves a series of gene-encoded enzymes, including a citrinin synthase and various oxygenases and dehydrogenases. wikipedia.org Studies on marine-derived fungi have also led to the discovery of novel piperazine (B1678402) natural products, with feeding experiments helping to elucidate their biosynthetic origins. mdpi.com The biosynthetic pathways of marine biosurfactants, which can include complex lipopeptides and glycolipids, are also an active area of investigation. mdpi.com

Biomimetic synthesis seeks to mimic these natural processes in the laboratory, often leading to more efficient and elegant synthetic routes. wiley-vch.de This approach can involve using enzymatic reactions or designing chemical catalysts that replicate the function of enzymes. For instance, the synthesis of Cbz-(S)-dolaphenine, a component of several bioactive natural products, has been achieved through a route that closely parallels its proposed biogenetic pathway. nih.gov By harnessing the principles of biosynthesis, chemists can develop novel and efficient methods for constructing complex benzopyran carboxylic acids and their derivatives.

Integration with Systems Biology for Broader Biological Impact Assessment

To fully understand the therapeutic potential and potential off-target effects of this compound derivatives, a broader assessment of their biological impact is necessary. The integration of systems biology approaches offers a powerful framework for achieving this holistic understanding. mdpi.com Systems biology utilizes high-throughput "omics" technologies (genomics, proteomics, metabolomics) to generate vast datasets that can be computationally modeled to understand how a compound affects complex cellular networks. researchgate.net

By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to treatment with a this compound, researchers can identify the specific cellular pathways and processes that are modulated. This information can help to elucidate the compound's mechanism of action, identify potential biomarkers of efficacy, and predict potential side effects. mdpi.com For example, a systems biology approach could be used to analyze the effects of a novel this compound on cancer cells, revealing not only its primary target but also its impact on other signaling pathways that contribute to tumor growth and survival.

Furthermore, pharmacogenomic studies can be integrated to understand how genetic variations in a population might influence individual responses to a particular this compound derivative. researchgate.net This knowledge is crucial for the development of personalized medicines. By combining the chemical tractability of the benzopyran scaffold with the comprehensive analytical power of systems biology, researchers can gain a much deeper understanding of the biological impact of these compounds, ultimately leading to the development of safer and more effective therapies.

Q & A

Basic: What are the most reliable synthetic routes for benzopyran carboxylic acid derivatives, and how can reaction conditions be optimized?

Answer:

Benzopyran carboxylic acids are commonly synthesized via palladium-catalyzed annulation reactions between alkynes and ortho-functionalized aryl halides. For example, ortho-carboxylic acid-substituted aryl halides react with alkynes under Pd(0) catalysis to form benzopyran cores . Optimization involves adjusting ligands (e.g., PPh₃), solvents (e.g., DMF), and temperature (80–120°C). Yield improvements (≥70%) are achievable by controlling steric hindrance and electronic effects of substituents. Reaction progress should be monitored via TLC or HPLC-MS .

Basic: How can recrystallization be optimized to purify this compound derivatives with high melting points?

Answer:

Recrystallization requires solvent selection based on solubility (e.g., ethanol/water mixtures for polar derivatives). For high-melting compounds (e.g., benzo[b]furan-2-carboxylic acid, mp 192–196°C), use a hot filtration step to remove insoluble impurities. Slow cooling (1–2°C/min) promotes crystal formation. Post-crystallization, vacuum filtration with a Büchner funnel minimizes solvent retention. Purity is validated via melting point consistency (±2°C) and HPLC (>95% peak area) .

Advanced: How do substituent positions (ortho, meta, para) influence the acidity (pKa) of benzopyran carboxylic acids?

Answer:

Electron-withdrawing groups (e.g., -NO₂) at ortho positions lower pKa significantly (e.g., 2-nitrobenzoic acid: pKa ~2.97 vs. benzoic acid: 4.19) due to inductive effects. Meta substituents have less impact (e.g., 3-nitro: pKa ~4.06), while para groups (e.g., -OCH₃) increase pKa (e.g., 4.48) via resonance donation. These trends are determined via potentiometric titration in aqueous ethanol (50% v/v) and validated computationally using DFT at the B3LYP/6-311+G(d,p) level .

Advanced: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxylic protons (broad δ ~12 ppm). Coupling patterns reveal substitution positions.

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680–1720 cm⁻¹).

- HRMS : Exact mass analysis (error <5 ppm) verifies molecular formulae.

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Advanced: How can mitochondrial respiratory modulation by benzopyran carboxylic acids be evaluated experimentally?

Answer:

High-resolution respirometry (Oroboros O2k) measures oxygen consumption rates (OCR) in isolated mitochondria. Pre-incubate mitochondria with benzopyran derivatives (e.g., 50–150 μM KL-1507) in MAS buffer (pH 7.2). Assess coupling efficiency via ADP-induced State 3 respiration. Parallel ROS production is quantified using Amplex Red fluorescence (ex/em: 530/590 nm). Data normalization to protein content (Bradford assay) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.